N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
- 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 2-NITRO-4-(TRIFLUOROMETHYL)PHENOL
Uniqueness
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of nitro, trifluoromethyl, and furan groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13F3N4O6 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N4O6/c21-20(22,23)13-6-5-12(17(10-13)27(31)32)9-19(28)25-24-11-14-7-8-18(33-14)15-3-1-2-4-16(15)26(29)30/h1-8,10-11H,9H2,(H,25,28)/b24-11+ |
InChI Key |
QJSSSCOBTJNFPJ-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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